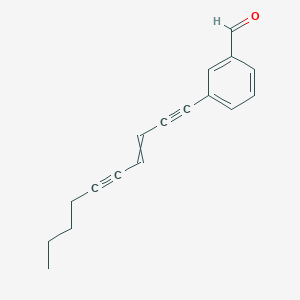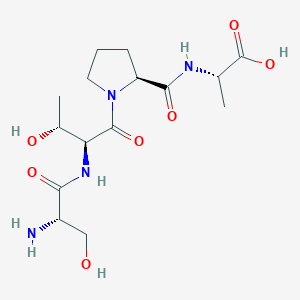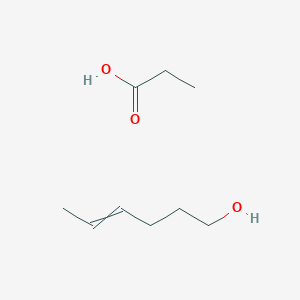![molecular formula C40H28Si B14210907 Triphenyl[4-(pyren-1-yl)phenyl]silane CAS No. 832757-31-0](/img/structure/B14210907.png)
Triphenyl[4-(pyren-1-yl)phenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl[4-(pyren-1-yl)phenyl]silane is an organosilicon compound characterized by the presence of a pyrene moiety attached to a phenyl ring, which is further connected to a triphenylsilane group. This compound is notable for its unique structural properties, which make it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[4-(pyren-1-yl)phenyl]silane typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting pyrenyl bromide with magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then coupled with chlorotriphenylsilane under anhydrous conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions
Triphenyl[4-(pyren-1-yl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydride donors such as lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized phenyl derivatives.
科学研究应用
Triphenyl[4-(pyren-1-yl)phenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of Triphenyl[4-(pyren-1-yl)phenyl]silane is primarily based on its ability to interact with various molecular targets through its aromatic and silicon-containing moieties. The pyrene group can engage in π-π interactions, while the silicon atom can form bonds with other elements, facilitating various chemical transformations. These interactions enable the compound to act as a versatile reagent in organic synthesis and as a functional material in optoelectronic applications.
相似化合物的比较
Similar Compounds
- Triphenyl[4-(1-pyrenyl)phenyl]silane
- Triphenyl[3-(pyren-1-yl)-5-[4-(pyren-1-yl)phenyl]phenyl]silane
- Triphenyl({3-[4-(pyren-1-yl)phenyl]-5-(triphenylsilyl)phenyl})silane
Uniqueness
Triphenyl[4-(pyren-1-yl)phenyl]silane is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. The presence of the pyrene moiety enhances its fluorescence, making it particularly valuable in applications requiring high sensitivity and specificity, such as bioimaging and optoelectronics.
属性
CAS 编号 |
832757-31-0 |
|---|---|
分子式 |
C40H28Si |
分子量 |
536.7 g/mol |
IUPAC 名称 |
triphenyl-(4-pyren-1-ylphenyl)silane |
InChI |
InChI=1S/C40H28Si/c1-4-13-33(14-5-1)41(34-15-6-2-7-16-34,35-17-8-3-9-18-35)36-25-21-29(22-26-36)37-27-23-32-20-19-30-11-10-12-31-24-28-38(37)40(32)39(30)31/h1-28H |
InChI 键 |
ULAONOOMQJUITD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)



![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)


